dimethyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3,5-dicarboxylate
Description
Dimethyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3,5-dicarboxylate (CAS: 1707562-60-4) is a pyrazole-based heterocyclic compound featuring a 3-methoxy-3-oxopropyl substituent at the 1-position of the pyrazole ring and methyl ester groups at the 3- and 5-positions. The compound is cataloged as a specialty chemical with 90% purity (Combi-Blocks, Catalog #QV-5291) .
For example, dimethyl 1H-pyrazole-3,5-dicarboxylate reacts with brominated reagents (e.g., 3-(bromomethyl)benzonitrile) in acetone under reflux with K₂CO₃ as a base . A similar method is likely employed for introducing the 3-methoxy-3-oxopropyl group.
Properties
IUPAC Name |
dimethyl 1-(3-methoxy-3-oxopropyl)pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c1-17-9(14)4-5-13-8(11(16)19-3)6-7(12-13)10(15)18-2/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPKASDGQLLHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=CC(=N1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of a methoxy group in its structure suggests that it may act as an electron-donating group, potentially influencing the compound’s interactions with its targets.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to interact with the hippo signaling pathway, which plays a crucial role in cell proliferation and tumorigenesis.
Biological Activity
Dimethyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3,5-dicarboxylate (CAS Number: 1707562-60-4) is a synthetic compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current literature.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₆ |
| Molecular Weight | 270.24 g/mol |
| Density | 1.31 g/cm³ (predicted) |
| Boiling Point | 395.1 °C (predicted) |
| pKa | -2.33 (predicted) |
Biological Activities
Research indicates that compounds with a pyrazole nucleus exhibit a wide range of biological activities, including:
- Anti-inflammatory : Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For instance, certain pyrazole compounds have shown significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac .
- Antimicrobial : The antimicrobial properties of pyrazoles have been documented extensively. Studies have reported that various pyrazole derivatives exhibit activity against a range of bacterial strains including E. coli, Bacillus subtilis, and fungi such as Aspergillus niger at specific concentrations .
- Antitubercular : Some synthesized pyrazole derivatives have demonstrated promising results against Mycobacterium tuberculosis, showing potential as alternative treatments for tuberculosis .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several pyrazole derivatives, including this compound. These compounds were evaluated for their anti-inflammatory and analgesic properties using animal models. Results indicated that some derivatives exhibited comparable efficacy to traditional NSAIDs .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may exert their effects through the inhibition of inflammatory mediators and enzymes involved in the inflammatory process. For example, certain derivatives selectively inhibited COX-2 over COX-1, suggesting a favorable side effect profile .
- In Vitro Studies : In vitro assays demonstrated that this compound showed significant antibacterial activity at low concentrations against multiple pathogens, indicating its potential as an antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry
a. Antitumor Activity
Research indicates that pyrazole derivatives, including DMOP, exhibit significant antitumor properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. For instance, studies have highlighted the effectiveness of pyrazole-based compounds in targeting specific cancer pathways, making them promising candidates for drug development against various malignancies .
b. Anti-inflammatory Properties
DMOP and its derivatives have demonstrated anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory cytokines suggests its potential as a therapeutic agent in inflammatory disorders .
c. Antimicrobial Activity
The broad-spectrum antimicrobial activity of pyrazole derivatives has been documented in several studies. DMOP has shown efficacy against various bacterial and fungal strains, indicating its potential utility in developing new antimicrobial agents .
Agrochemicals
a. Herbicidal Properties
DMOP has been explored for its herbicidal potential. Its chemical structure allows it to interact with plant metabolic pathways, leading to effective weed management strategies. Research has indicated that compounds similar to DMOP can inhibit specific enzymes involved in plant growth, thus serving as effective herbicides .
b. Plant Growth Regulators
In addition to herbicidal applications, DMOP has been studied as a plant growth regulator. Its ability to influence plant hormone levels can enhance crop yield and resilience against environmental stressors .
Material Science
a. Synthesis of Novel Polymers
In material science, DMOP serves as a building block for synthesizing novel polymers with tailored properties. The incorporation of pyrazole moieties into polymer matrices can enhance thermal stability and mechanical strength, making these materials suitable for various industrial applications .
b. Coordination Chemistry
DMOP's coordination capabilities allow it to form complexes with various metal ions, which can be utilized in catalysis and materials development. The resulting metal-organic frameworks (MOFs) exhibit unique properties that are valuable in gas storage and separation technologies .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The substituent at the 1-position of the pyrazole ring significantly influences physicochemical and biological properties. Below is a comparative analysis with key analogs:
Dimethyl 1-(4-Cyanobenzyl)-1H-Pyrazole-3,5-dicarboxylate
- Structure: Features a 4-cyanobenzyl group at the 1-position .
- Molecular Weight : 299.28 g/mol .
- Crystallography : Triclinic crystal system (space group P1) with cell parameters $a = 7.4981 \, \text{Å}$, $b = 9.1753 \, \text{Å}$, $c = 12.2884 \, \text{Å}$. The dihedral angle between pyrazole and benzyl rings is 71.74°, stabilized by weak C–H···O and π-π interactions .
- Key Differences: The 4-cyanobenzyl group introduces strong electron-withdrawing effects, enhancing polarity compared to the 3-methoxy-3-oxopropyl group. The nitrile moiety may facilitate hydrogen bonding or serve as a reactive site for further functionalization.
Diethyl 1-(2,4-Dichlorophenyl)-1H-Pyrazole-3,5-dicarboxylate (Mefenpyr-diethyl)
- Structure : Contains a 2,4-dichlorophenyl group and ethyl ester groups .
- Application : Commercialized as a herbicide safener (mefenpyr-diethyl) .
- Key Differences :
- The dichlorophenyl group confers lipophilicity, enhancing membrane permeability for agrochemical applications.
- Ethyl esters may reduce hydrolysis susceptibility compared to methyl esters in the target compound.
Dimethyl 1-(3-Cyanobenzyl)-1H-Pyrazole-3,5-dicarboxylate
- Structure: Analogous to the 4-cyanobenzyl derivative but with a meta-substituted nitrile group .
- Crystallography : Similar triclinic packing but with a smaller dihedral angle (67.74°) between aromatic planes .
Triazole Analogs (e.g., Dimethyl 1-(3-Hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylate)
- Structure : Replaces the pyrazole core with a triazole ring and includes bulky substituents (hydroxy, iodo, phenylpropyl) .
- Molecular Weight : 445.21 g/mol .
- Crystallography : Triclinic system with larger cell volume ($V = 825.65 \, \text{Å}^3$) due to steric bulk .
- Key Differences :
- Triazoles exhibit distinct hydrogen-bonding capabilities and metabolic stability compared to pyrazoles.
- The iodo substituent introduces heavy-atom effects, useful in crystallography or radiopharmaceutical applications.
Comparative Data Table
Research Findings and Implications
- Substituent Effects :
- Biological Relevance: Cyanobenzyl and dichlorophenyl derivatives highlight the role of substituents in targeting specific enzymes or receptors . The target compound’s 3-methoxy-3-oxopropyl group may improve water solubility, making it suitable for aqueous-phase reactions or prodrug design.
- Synthetic Flexibility :
- The pyrazole core allows modular functionalization, enabling tailored properties for pharmaceuticals or agrochemicals .
Q & A
Q. What are the standard synthetic routes for dimethyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3,5-dicarboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, analogous pyrazole derivatives are prepared by reacting pyrazole precursors with functionalized alkyl halides (e.g., 2-bromoacetonitrile) under reflux conditions in polar solvents like methanol or ethanol . Optimization involves:
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst) and minimize trial-and-error approaches .
- Reaction Monitoring : Employ FTIR or HPLC to track esterification progress and intermediate formation .
- Catalyst Selection : Explore basic conditions (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- X-ray Diffraction (XRD) : Determines crystal structure (e.g., monoclinic systems) and lattice parameters .
- FTIR Spectroscopy : Identifies ester (C=O at ~1700 cm⁻¹), methoxy (C-O at ~1250 cm⁻¹), and pyrazole ring vibrations .
- Transmission Electron Microscopy (TEM) : Resolves morphology and particle size distribution .
Cross-validate results with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .
Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?
- Methodological Answer : Key reactive sites include:
- Ester Groups : Hydrolyzable under acidic/basic conditions to carboxylic acids for further derivatization .
- Methoxy-oxopropyl Side Chain : Participates in cyclization or cross-coupling reactions, enabling heterocyclic scaffold construction .
Reactivity mapping via in silico tools (e.g., Fukui indices) can predict electrophilic/nucleophilic regions .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity or material properties?
- Methodological Answer : Integrate computational and experimental workflows:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for derivative synthesis .
- Property Prediction : Apply QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with biological activity or thermal stability .
- Docking Studies : Screen derivatives against target proteins (e.g., enzymes) to prioritize candidates for synthesis .
Q. What experimental strategies address contradictions in characterization data (e.g., mismatched XRD and FTIR results)?
- Methodological Answer : Contradictions often arise from polymorphic forms or impurities. Resolve by:
- Recrystallization : Isolate pure polymorphs using solvent screening (e.g., ethanol/water mixtures) .
- Synchrotron XRD : High-resolution data can distinguish between similar crystal phases .
- Mass Spectrometry (MS) : Confirm molecular ion peaks to rule out byproducts .
- Dynamic NMR : Detect conformational flexibility in solution that may not align with solid-state XRD data .
Q. How can reactor design and process control improve scalability for multi-step syntheses involving this compound?
- Methodological Answer : Leverage principles from chemical engineering:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic esterification steps .
- Membrane Separation : Purify intermediates via nanofiltration to reduce purification cycles .
- Process Simulation : Use Aspen Plus or COMSOL to model kinetics and optimize residence time .
Q. What mechanisms explain failed cyclization or hydrolysis attempts during derivative synthesis (e.g., hydrazine reactions)?
- Methodological Answer : Common failure modes include:
- Steric Hindrance : Bulky substituents (e.g., methoxy-oxopropyl) may block nucleophilic attack. Mitigate by switching to smaller leaving groups (e.g., Cl instead of OMe) .
- pH Sensitivity : Hydrazine-mediated cyclization requires precise pH control (e.g., acetic acid vs. aqueous basic conditions) .
- Side Reactions : Competing pathways (e.g., ester hydrolysis instead of cyclization) can be suppressed by adjusting solvent polarity or temperature gradients .
Methodological and Data Analysis Questions
Q. How should researchers apply statistical methods to optimize reaction conditions for novel derivatives?
- Methodological Answer : Follow a structured workflow:
- Screening Designs : Use Plackett-Burman to identify critical factors (e.g., catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield .
- Robustness Testing : Evaluate reproducibility under slight parameter variations (e.g., ±5°C temperature fluctuations) .
Q. What interdisciplinary approaches integrate materials science and organic chemistry to expand applications of this compound?
- Methodological Answer : Explore hybrid applications via:
- Coordination Chemistry : Use pyrazole dicarboxylate as a ligand for metal-organic frameworks (MOFs) with gas storage potential .
- Polymer Science : Incorporate the compound into photoresponsive polymers via ester cross-linking .
- Surface Functionalization : Graft onto nanoparticles for catalytic or sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
